Home > Products > Screening Compounds P47923 > N-Hydroxy-1H-indazole-3-carboxamide
N-Hydroxy-1H-indazole-3-carboxamide - 78155-78-9

N-Hydroxy-1H-indazole-3-carboxamide

Catalog Number: EVT-3494608
CAS Number: 78155-78-9
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Hydroxy-1H-indazole-3-carboxamide is a chemical compound classified as a hydroxamic acid derivative of indazole. This compound has garnered interest in medicinal chemistry due to its potential applications in drug discovery, particularly as an inhibitor for specific kinases involved in cancer progression. The structural framework of N-Hydroxy-1H-indazole-3-carboxamide allows for various modifications, enhancing its biological activity and selectivity.

Source and Classification

N-Hydroxy-1H-indazole-3-carboxamide can be synthesized from indazole derivatives, specifically through the functionalization of the indazole ring. It belongs to the broader class of indazole derivatives, which are known for their diverse biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties. The compound is categorized under organic compounds with potential pharmaceutical applications.

Synthesis Analysis

Methods

The synthesis of N-Hydroxy-1H-indazole-3-carboxamide can be accomplished through several methods. A notable approach involves a multi-step synthetic pathway that typically includes the following stages:

  1. Formation of Indazole Core: The initial step often involves the preparation of an indazole framework through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
  2. Hydroxylation: The introduction of the hydroxylamine group can be achieved through reactions with hydroxylamine derivatives or via oxidation processes.
  3. Carboxamide Formation: The final step involves converting the carboxylic acid group into a carboxamide, often utilizing coupling agents like carbonyldiimidazole to facilitate this transformation.

Technical Details

For instance, one synthetic route describes treating 1H-indazole-3-carboxylic acid with carbonyldiimidazole in a solvent like dimethylformamide, followed by the addition of hydroxylamine hydrochloride to yield N-Hydroxy-1H-indazole-3-carboxamide . This method showcases high efficiency and yields suitable for further biological testing.

Molecular Structure Analysis

Structure

N-Hydroxy-1H-indazole-3-carboxamide features a hydroxamic acid functional group attached to the indazole structure. Its molecular formula is C_9H_8N_4O_2, indicating the presence of nitrogen atoms characteristic of indazoles and hydroxamic acids.

Data

The compound can be characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): Provides insights into the hydrogen and carbon environments within the molecule.
  • Mass Spectrometry (MS): Confirms the molecular weight and structural integrity.
  • Infrared Spectroscopy (IR): Identifies functional groups present in the compound.
Chemical Reactions Analysis

Reactions

N-Hydroxy-1H-indazole-3-carboxamide can participate in various chemical reactions due to its reactive hydroxamic acid moiety. Common reactions include:

  1. Metal Ion Complexation: The hydroxamic group can chelate metal ions, which is significant in drug design for targeting metal-dependent enzymes.
  2. Esterification: Reacting with alcohols to form esters can modify its solubility and bioavailability.
  3. Amidation: The carboxamide group allows for further derivatization to enhance pharmacological properties.

Technical Details

For example, reactions involving N-Hydroxy-1H-indazole-3-carboxamide with transition metals have been explored for developing inhibitors targeting specific kinases associated with cancer progression .

Mechanism of Action

The mechanism of action for N-Hydroxy-1H-indazole-3-carboxamide primarily revolves around its role as a kinase inhibitor. It selectively binds to p21-activated kinase 1 (PAK1), disrupting its function and thereby inhibiting downstream signaling pathways that promote tumor migration and invasion.

Process Data

Studies have shown that derivatives of this compound exhibit potent inhibition against PAK1 with IC50 values as low as 9.8 nM, indicating strong selectivity over other kinases . This selectivity is crucial for minimizing off-target effects in therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

N-Hydroxy-1H-indazole-3-carboxamide typically appears as a yellow solid at room temperature. Its melting point ranges around 150–155 °C, indicating stability under standard laboratory conditions.

Chemical Properties

The compound is soluble in polar solvents such as dimethyl sulfoxide and dimethylformamide but exhibits limited solubility in non-polar solvents. Its reactivity profile is influenced by the presence of both hydroxamic and carboxamide functionalities, making it versatile for further chemical modifications.

Applications

Scientific Uses

N-Hydroxy-1H-indazole-3-carboxamide has significant potential in various scientific fields:

  • Medicinal Chemistry: As a lead compound for developing PAK1 inhibitors aimed at treating cancers characterized by aberrant kinase activity.
  • Biochemical Research: Utilized in studies exploring kinase signaling pathways and their implications in cellular processes such as migration and invasion.
  • Drug Development: Serves as a scaffold for designing novel therapeutic agents targeting other kinases or enzymes involved in disease mechanisms.
Introduction to N-Hydroxy-1H-indazole-3-carboxamide in Medicinal Chemistry

Structural Significance of the Indazole-3-Carboxamide Scaffold in Drug Discovery

The 1H-indazole-3-carboxamide core represents a privileged scaffold in kinase inhibitor design due to its unique hydrogen-bonding capacity and three-dimensional topology. This bicyclic system enables simultaneous interactions with kinase hinge regions and allosteric pockets. The carboxamide group at the 3-position is particularly crucial, forming dual hydrogen bonds with key residues in the ATP-binding site (e.g., Glu-590 and Met-592 in TRKA kinases), as demonstrated by molecular docking studies of second-generation TRK inhibitors [5]. The indazole nitrogen atoms (N1 and N2) provide additional hydrogen bond acceptors/donors, while the aromatic system facilitates π-stacking with hydrophobic residues like Phe-589 in TRKA [5] [7].

Table 1: Molecular Interactions of Indazole-3-Carboxamides with Kinase Targets

Kinase TargetKey Residue InteractionsBiological ConsequenceRepresentative Compound
TRKAH-bonds: Glu-590, Met-592Disruption of oncogenic signalingCompound B1 (IC₅₀ = 0.11 μM vs TRKAᴳ⁵⁹⁵ᴿ) [5]
PAK1H-bond: Val-757; Hydrophobic: Gly-759Inhibition of tumor migrationCompound 30l (IC₅₀ = 9.8 nM) [3]
ASK1H-bonds: Val-757, Glu-755Anti-inflammatory effectsCompound 15 [8]
FGFR1H-bonds: Glu-562, Ala-564Antiproliferative activityCompound 14d (IC₅₀ = 5.5 nM) [7]

The scaffold's synthetic versatility enables extensive structural diversification at N1, C4, C5, C6, and C7 positions. This allows medicinal chemists to fine-tune physicochemical properties while maintaining target engagement. For example, 7-position modifications (e.g., 7-benzyloxy in granisetron intermediates) influence blood-brain barrier permeability [9], while N1 alkylation modulates metabolic stability [10]. The planar aromatic system permits deep penetration into hydrophobic kinase pockets inaccessible to bulkier scaffolds, making it ideal for targeting resistant mutants like TRKAᴳ⁵⁹⁵ᴿ and TRKAᴳ⁶⁶⁷ᶜ [5].

Role of Hydroxy Substituents in Modulating Bioactivity and Selectivity

The N-hydroxy modification of indazole-3-carboxamides introduces critical pharmacophoric features that significantly alter target engagement profiles. This substituent serves as a potent hydrogen bond donor/acceptor switch and metal-chelating moiety, enhancing interactions with catalytic lysine residues (e.g., Lys-709 in ASK1) and magnesium ions in kinase active sites [8]. Molecular modeling of ASK1 inhibitors demonstrates that the hydroxy group forms a critical hydrogen bond with Glu-755 that stabilizes the DFG-out conformation, increasing residence time compared to non-hydroxylated analogs [8].

Table 2: Structure-Activity Relationship of Hydroxy Substituents in Indazole Derivatives

PositionFunctional GroupKinase AffinitySelectivity ImplicationsKey Findings
N-Hydroxy (carboxamide)-CONHOHEnhanced vs ASK1, PAK1Reduced off-target kinase binding10-fold increase in ASK1 inhibition vs carboxamide [8]
C4/C5 hydroxyaryl-OH (aryl)Improved vs VEGFR-2Reduced CYP inhibition12b (IC₅₀ = 5.4 nM) with ortho-hydroxy [7]
C7 hydroxy-OHVariable membrane permeabilityAltered tissue distribution7-Hydroxy granisetron as CNS metabolite [9]

The hydroxy group's bioisosteric properties enable selectivity modulation across kinase families. In ASK1 inhibitors, it mimics the natural ATP ribose hydroxyls, conferring >100-fold selectivity over structurally related MAPKAP kinases [8] [6]. Additionally, the ionizable proton (pKa ~8.5) enhances solubility in physiological environments, addressing a key limitation of unsubstituted indazole carboxamides. This property was exploited in the design of PAK1 inhibitors (e.g., 30l) where the N-hydroxy group improved cellular permeability while maintaining low hERG channel affinity (critical for cardiac safety) [3]. The chelating capability also enables targeting of metalloenzymes beyond kinases, potentially expanding therapeutic applications to HDACs and metalloproteases.

Historical Evolution of Indazole-Based Kinase Inhibitors

The development of indazole-derived kinase inhibitors represents a compelling case study in rational drug design against evolving resistance mechanisms. First-generation inhibitors (2005-2015) focused on minimally substituted scaffolds:

  • Pazopanib (VEGFR inhibitor): Demonstrated proof-of-concept for indazole's kinase targeting but lacked selectivity [7]
  • Axitinib (VEGFR/PDGFR): Introduced 7-substituents for enhanced potency but vulnerable to metabolic clearance [7]
  • Linifanib: Incorporated 3-ether modifications improving pharmacokinetics [7]

The emergence of acquired resistance (2016-present) drove second-generation innovations focusing on mutant kinase isoforms. Key strategies included:

  • Macrocyclization: Selitrectinib's macrocyclic constraint overcomes TRK solvent-front mutations [5]
  • Hybrid scaffolds: Compound B1 merged indazole with benzylamine pharmacophores to inhibit TRKAᴳ⁵⁹⁵ᴿ (IC₅₀ = 0.11 μM) [5]
  • N-Hydroxy functionalization: ASK1 inhibitors achieved picomolar affinity through optimized hinge binding [8]
  • Heterocycle integration: FGFR inhibitors (e.g., 14d) used triazolopyridine extensions for gatekeeper mutation efficacy [7]

Table 3: Evolution of Indazole Kinase Inhibitors Against Resistance Mutations

GenerationTime PeriodResistance ChallengeDesign StrategyRepresentative Advance
First-gen2005-2015Wild-type kinasesBasic scaffold optimizationPazopanib (VEGFR) [7]
Second-gen2016-2020Solvent-front mutations (TRKAᴳ⁵⁹⁵ᴿ)Macrocyclization; Hybrid scaffoldsSelitrectinib; Compound B1 [5]
Third-gen2021-presentxDFG motif mutations (TRKAᴳ⁶⁶⁷ᶜ)Allosteric extensions; N-hydroxy substitutionZurletrectinib; ASK1 inhibitors [5] [8]

Contemporary research (2021-present) focuses on covalent indazole derivatives and proteolysis-targeting chimeras (PROTACs) that address xDFG motif mutations. The scaffold's synthetic tractability enables rapid generation of analogs against emerging mutations, as evidenced by the development of compound 9 with dual efficacy against TRKAᴳ⁵⁹⁵ᴿ and TRKAᴳ⁶⁶⁷ᶜ [5]. Patent analyses reveal increasing claims for N-hydroxy-1H-indazole-3-carboxamide derivatives targeting ASK1 (WO2005014554) and MAPKAP kinases (US8501780B2), highlighting their therapeutic versatility beyond oncology [6] [10].

Properties

CAS Number

78155-78-9

Product Name

N-Hydroxy-1H-indazole-3-carboxamide

IUPAC Name

N-hydroxy-1H-indazole-3-carboxamide

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

InChI

InChI=1S/C8H7N3O2/c12-8(11-13)7-5-3-1-2-4-6(5)9-10-7/h1-4,13H,(H,9,10)(H,11,12)

InChI Key

QNYDFCGJGMCOAP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NN2)C(=O)NO

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C(=O)NO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.